![molecular formula C17H9Cl2F3N4 B2508586 8-(3,4-Dichlorophenyl)-2-methyl-4-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine CAS No. 685107-32-8](/img/structure/B2508586.png)

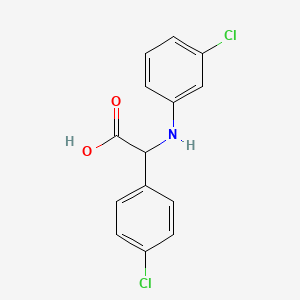

8-(3,4-Dichlorophenyl)-2-methyl-4-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrimidine is a vital heterocyclic moiety due to its wide range of biological and pharmacological activities . It is part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids . Pyrimidine derivatives have been designed and developed for their anticancer activity in recent years .

Synthesis Analysis

The synthetic versatility of pyrimidine allows the generation of structurally diverse derivatives, which includes analogs derived from substitution of the aryl ring, derivatization of pyrimidine nitrogen, and substitutions at carbon at 2, 4, 5, and 6 positions .

Molecular Structure Analysis

Pyrimidine belongs to an electron-rich nitrogen-containing heterocycle . The six-membered 1,3-diazine ring containing nitrogen at the 1 and 3 positions are part of naturally occurring substances .

Chemical Reactions Analysis

Pyrimidine derivatives have been synthesized for their anticancer activity . The structure-activity relationship (SAR) of pyrimidine derivatives as anticancer agents has been a focus of research in the last decade .

Scientific Research Applications

CDK2 Inhibition for Cancer Treatment

This compound has been identified as a potential inhibitor of CDK2, a protein kinase that plays a key role in regulating the cell cycle . Inhibition of CDK2 is a promising strategy for cancer treatment, as it can selectively target tumor cells . A set of small molecules featuring the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .

Anticancer Activity

The compound has shown significant anticancer activity. Most of the prepared compounds significantly inhibited the growth of three examined cell lines . Compounds 14, 13, and 15 showed the most significant inhibitory activity . Compound 14 displayed potent dual activity against the examined cell lines and CDK2 .

Apoptosis Induction

The compound has been found to induce apoptosis in cancer cells. It exerted a significant alteration in cell cycle progression, in addition to apoptosis induction within HCT cells .

Molecular Docking

Molecular docking studies have been conducted to evaluate the binding mode between the compound and its target proteins . These studies can provide valuable insights into the compound’s mechanism of action and help guide the design of more potent and selective inhibitors.

Pharmacokinetic Properties

In silico ADMET studies and drug-likeness studies using a Boiled Egg chart showed suitable pharmacokinetic properties which helped in structure requirement prediction for the observed antitumor activity . This suggests that the compound has the potential to be developed into a drug with favorable pharmacokinetic properties.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) of pyrimidine derivatives as anticancer agents has been extensively studied . Understanding the SAR can assist in the development of more potent and efficacious anticancer drugs with a pyrimidine scaffold .

Mechanism of Action

Future Directions

properties

IUPAC Name |

11-(3,4-dichlorophenyl)-4-methyl-6-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H9Cl2F3N4/c1-8-6-14(17(20,21)22)26-16(23-8)10-3-5-13(24-15(10)25-26)9-2-4-11(18)12(19)7-9/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMOYENTWVVDNSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C3C=CC(=NC3=NN2C(=C1)C(F)(F)F)C4=CC(=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H9Cl2F3N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(3,4-Dichlorophenyl)-2-methyl-4-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2508508.png)

![3-(4-fluorophenyl)-5-(4-morpholinophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2508510.png)

![[2-(Ethoxycarbonylamino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2508513.png)

![2-cyano-N-[1-(2-fluoro-6-methoxyphenyl)ethyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2508514.png)

![Ethyl 2-{[(4-methoxyanilino)carbothioyl]amino}acetate](/img/structure/B2508522.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-carboxamide](/img/structure/B2508523.png)

![N-(3-chloro-2-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2508526.png)